Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate
Description
Properties
Molecular Formula |
C9H7F3O5 |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C9H7F3O5/c1-15-7(13)4-3-17-6(9(10,11)12)5(4)8(14)16-2/h3H,1-2H3 |
InChI Key |
JWZBJJWESGRAQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often involve the use of solvents such as 1,4-dioxane at elevated temperatures (e.g., 160°C) to achieve good yields .
Industrial Production Methods
Industrial production of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can convert the compound into tetrahydrofuran derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as ruthenium (Ru) supported on HY zeolite are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydrofuran-2,5-dicarboxylic acid dimethyl ester.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Diels-Alder Reactions : This compound can act as a diene or dienophile, facilitating the formation of cyclic compounds through [4+2] cycloaddition reactions. For instance, studies have shown that it can undergo Diels-Alder reactions with various dienophiles to yield polysubstituted furans .
- Michael Addition : The compound's electron-rich furan ring makes it suitable for Michael addition reactions, leading to diverse products with potential applications in pharmaceuticals and agrochemicals .
Biological Applications
Potential Pharmaceutical Uses
The trifluoromethyl group in this compound enhances its biological activity, making it a subject of interest in medicinal chemistry. Some notable applications include:
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds synthesized from this compound have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Building Blocks for Bioactive Compounds : The compound serves as a precursor for synthesizing biologically active molecules due to its structural similarity to known pharmaceuticals.
Material Science
Polymer Production
This compound is utilized in the production of polymers and resins. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Applications include:
- Coatings and Adhesives : The compound can be used to develop coatings that require high durability and resistance to solvents.
- Specialty Polymers : Its unique functional groups allow for the design of specialty polymers with tailored properties for specific industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity and potential therapeutic applications. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Electronic Effects: The -CF₃ group in the target compound reduces electron density at the furan ring compared to phenyl or amino substituents, influencing reactivity in electrophilic substitutions or cycloadditions .
- Steric Effects: The bulky -CF₃ group may hinder reactions at the 2-position, whereas smaller substituents (e.g., amino) allow for further functionalization .
Physical and Chemical Properties
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, trifluoromethyl-containing dihydropyrans show unique reactivity under acidic conditions, suggesting similar robustness in the target compound .
Biological Activity
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, drawing on various research findings.
The synthesis of this compound typically involves the reaction of dimethyl acetylenedicarboxylate with trifluoromethyl-substituted furan derivatives. The reaction conditions can significantly influence the yield and purity of the product. For instance, optimizing the reactant ratios and employing microwave irradiation can enhance yields significantly, often achieving moderate to good results ranging from 45% to 75% depending on the specific conditions used .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various furan derivatives, those with trifluoromethyl substitutions showed enhanced efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death . Table 1 summarizes key findings from various studies on its anticancer activity.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Caspase activation | |
| MCF-7 | 15.0 | ROS generation | |
| A549 | 10.0 | Cell cycle arrest |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating significant antibacterial potential .
Case Study 2: Anticancer Effects
A recent study focused on the effects of this compound on lung cancer cells (A549). Results indicated that treatment with this compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .
Q & A
Q. What synthetic methodologies are reported for preparing dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate, and how can reaction conditions be optimized for yield?
Synthesis typically involves multi-step reactions, starting with functionalized furan precursors. For example, similar compounds (e.g., diethyl 2-amino-5-methylfuran-3,4-dicarboxylate) are synthesized via condensation of ethyl 2-cyanoacetate with ketones under basic conditions, followed by cyclization . Key parameters include:
- Catalyst selection : Use of triethylamine or other bases to facilitate cyclization.
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve ring formation but may require quenching to avoid side reactions.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the ester product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the furan ring in this compound?
The electron-withdrawing CF₃ group significantly polarizes the furan ring, reducing electron density at the 2-position and enhancing electrophilic substitution at the 5-position. Computational studies (e.g., DFT) on analogous trifluoromethyl-containing heterocycles show:
Q. What mechanistic insights exist for acid-catalyzed transformations of this compound, and how do reaction conditions dictate product selectivity?
Acid-catalyzed reactions (e.g., in trifluoroacetic acid or p-toluenesulfonic acid) can lead to ring-opening or rearrangement. For example:
- In trifluoroacetic acid : Protonation of the furan oxygen triggers ring expansion, forming dihydropyran derivatives (observed in similar CF₃-substituted dihydropyrans) .
- In milder acids : Selective ester hydrolysis or transesterification may occur.
DFT calculations reveal that CF₃ stabilizes carbocation intermediates, favoring pathways with lower activation energy .
Q. Are there contradictions in reported reactivity data for this compound, and how can researchers resolve them?
Discrepancies arise in solvent-dependent reactivity. For instance:
- Nonpolar solvents : Promote dimerization via Diels-Alder pathways.
- Polar solvents : Stabilize monomeric forms but may accelerate hydrolysis.
Cross-referencing kinetic data under standardized conditions (e.g., 0.1 M HCl in dioxane) and replicating control experiments from prior studies (e.g., ) are essential for validation.
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures .
- Computational Validation : Employ Gaussian or ORCA for DFT-based mechanistic studies .
- Analytical Cross-Check : Combine NMR, IR, and HRMS to confirm structural integrity, especially for regioisomeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
